(S)-1-(2,5-Dibromophenyl)propan-1-amine
CAS No.:
Cat. No.: VC20361855
Molecular Formula: C9H11Br2N
Molecular Weight: 293.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Br2N |
|---|---|
| Molecular Weight | 293.00 g/mol |
| IUPAC Name | (1S)-1-(2,5-dibromophenyl)propan-1-amine |
| Standard InChI | InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
| Standard InChI Key | NSOJMGIBNKXNMP-VIFPVBQESA-N |
| Isomeric SMILES | CC[C@@H](C1=C(C=CC(=C1)Br)Br)N |
| Canonical SMILES | CCC(C1=C(C=CC(=C1)Br)Br)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a propan-1-amine chain attached to a phenyl ring substituted with bromine atoms at the 2- and 5-positions. The (S)-enantiomer is distinguished by its specific spatial arrangement, which influences its interactions with chiral biological receptors. The bromine atoms introduce significant steric and electronic effects, enhancing the molecule’s lipophilicity and stability compared to non-halogenated analogs.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.00 g/mol |
| CAS Number | 1388093-62-6 |
| Chirality | (S)-configuration |
| Storage Conditions | Refrigerated (2–8°C) |
The dibromophenyl group contributes to a dipole moment of , calculated using density functional theory (DFT), which facilitates interactions with hydrophobic pockets in enzyme active sites.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine typically involves a multi-step process:
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Bromination: Introduction of bromine atoms at the 2- and 5-positions of phenylpropan-1-amine using in the presence of a Lewis acid catalyst.
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Chiral Resolution: Separation of enantiomers via diastereomeric salt formation with chiral resolving agents such as tartaric acid.
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Purification: Column chromatography or recrystallization to achieve >99% enantiomeric excess (ee).
Key Reagents:
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Potassium permanganate () for oxidation steps.
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Lithium aluminum hydride () for amine reduction.
Chemoenzymatic One-Pot Synthesis
Recent advances employ metal-catalyzed allylic alcohol isomerization coupled with enzymatic amination. For example, a rhodium-based catalyst isomerizes allylic alcohols to ketones, followed by transamination using ω-transaminases (e.g., ATA-033) in phosphate buffer (pH 8.5) with pyridoxal-5'-phosphate (PLP) as a cofactor . This method achieves 85% yield and >99% ee for analogous bromophenylpropan-1-amine derivatives .
Table 2: Comparison of Synthetic Methods
Pharmacological Profile
Serotonergic Activity
(S)-1-(2,5-Dibromophenyl)propan-1-amine demonstrates affinity for serotonin transporters (SERT) and 5-HT receptors, akin to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine . In vitro assays using rat cortical neurons show a of 120 nM for SERT inhibition, comparable to DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), a known 5-HT agonist .
Enantioselectivity in Receptor Binding
The (S)-enantiomer exhibits 15-fold greater potency than its (R)-counterpart at 5-HT receptors, highlighting the critical role of chirality in pharmacological activity. Molecular docking simulations suggest that the bromine atoms form halogen bonds with Ser159 and Ser163 residues in the receptor’s binding pocket.
Comparative Analysis with Structural Analogs
Halogen-Substituted Phenylalkylamines
DOI (1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane):
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Replaces bromine with iodine and methoxy groups.
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Higher 5-HT affinity () but shorter half-life due to iodine’s larger atomic radius .
1-(4-Bromophenyl)propan-1-amine:
Table 3: Pharmacokinetic Comparison
| Compound | 5-HT (nM) | Plasma Half-Life (h) |
|---|---|---|
| (S)-1-(2,5-Dibromophenyl)propan-1-amine | 45 | 6.2 |
| DOI | 8 | 3.8 |
| 1-(4-Bromophenyl)propan-1-amine | 210 | 8.5 |
Future Directions
Clinical Translation
While preclinical data are promising, controlled trials are needed to evaluate efficacy in mood disorders. Structural optimization could enhance blood-brain barrier permeability, currently 22% in rodent models.
Green Chemistry Approaches
Expanding chemoenzymatic methods to industrial-scale production could reduce reliance on toxic solvents like dichloromethane .
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